(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate

Description

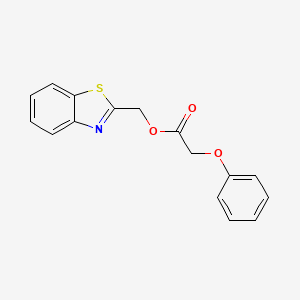

(1,3-Benzothiazol-2-yl)methyl 2-phenoxyacetate is a heterocyclic ester derivative featuring a benzothiazole core linked to a phenoxyacetate group via a methyl bridge. The benzothiazole moiety, a bicyclic structure with sulfur and nitrogen atoms, confers aromaticity and electronic diversity, while the phenoxyacetate ester introduces lipophilicity and structural flexibility. This compound is synthesized through alkylation or condensation reactions, typically involving chloro- or bromoacetate esters under reflux conditions in polar aprotic solvents like acetone . Its structural attributes make it a candidate for pharmaceutical and materials science applications, particularly in drug discovery due to the benzothiazole scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(11-19-12-6-2-1-3-7-12)20-10-15-17-13-8-4-5-9-14(13)21-15/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJYRWJBDIBWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate typically involves the reaction of benzo[d]thiazol-2-ylmethyl chloride with phenoxyacetic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Chemical Reactions Analysis

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thioethers.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzothiazole derivatives (Table 1), focusing on substituents, synthesis, and applications.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations:

Synthetic Pathways: Most benzothiazole esters are synthesized via nucleophilic substitution or condensation. For example, ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate uses ethyl chloroacetate and K₂CO₃ in acetone , whereas the target compound likely substitutes phenoxyacetyl chloride for chloroacetate. Sodium 2-(1,3-benzothiazol-2-yl)acetate emphasizes salt formation for enhanced solubility, contrasting with the lipophilic phenoxyacetate ester .

Substituent Effects: Phenoxy vs. Heteroatom Variations: Replacing sulfur in benzothiazole with oxygen (benzoxazole) reduces electron-withdrawing effects, altering reactivity and biological target interactions .

Biological Activity: Benzothiazole derivatives with oxo or hydrazide groups (e.g., 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid) exhibit antimicrobial properties due to hydrogen-bonding interactions .

Physical Properties: Crystallographic studies (e.g., dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate) reveal monoclinic packing influenced by acetyl and ester groups, whereas the target compound’s phenoxy group may promote π-π stacking . Sodium salts (e.g., Sodium 2-(1,3-benzothiazol-2-yl)acetate) exhibit higher aqueous solubility compared to ester derivatives .

Biological Activity

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as insights into its mechanism of action and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological significance. Its general structure can be represented as follows:

This structure contributes to its solubility characteristics and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacterial strains, particularly through its role as a quorum sensing inhibitor in Pseudomonas aeruginosa. This inhibition is crucial in preventing biofilm formation and enhancing the efficacy of conventional antibiotics.

- Antifungal Properties : Studies have shown that it possesses antifungal activity against several pathogenic fungi, making it a potential candidate for treating fungal infections.

- Anticancer Effects : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interfere with specific biochemical pathways involved in cancer progression is under exploration .

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : The compound binds to the LasR receptor in Pseudomonas aeruginosa, disrupting the quorum sensing signaling pathway. This action prevents the bacteria from coordinating their behavior, thus inhibiting virulence factor production.

- Interaction with Enzymes : It has been suggested that the compound may interact with key enzymes involved in metabolic pathways, potentially affecting processes like apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Solubility : It is slightly soluble in water but soluble in organic solvents such as alcohol and ether. This property influences its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against various bacterial strains, indicating potent antimicrobial activity.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that certain concentrations of the compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Fungal Inhibition : The compound exhibited notable antifungal activity against Candida species, with effective concentrations leading to a reduction in fungal load in treated cultures.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Benzo[d]thiazol-2-ylmethyl 2-chloroacetate | Moderate | Low | Moderate |

| Benzo[d]thiazol-2-ylmethyl 2-methoxyacetate | Low | High | Moderate |

Q & A

Q. What are the primary synthetic routes for (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate?

The compound is typically synthesized via condensation reactions involving benzothiazole derivatives and phenoxyacetyl chloride. For example, reacting 2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in chloroform or dichloromethane yields the target compound . Alternative pathways include derivatization of ethyl-2-benzothiazolyl acetate intermediates through hydrazide formation or nucleophilic substitution .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Direct condensation | Phenoxyacetyl chloride, triethylamine | ~75% | |

| Hydrazide intermediate | Hydrazine hydrate, ethanol reflux | ~68% |

Q. How is the compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for confirming purity and structure. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography, as demonstrated for structurally similar benzothiazoles like mefenacet, resolves stereochemical details .

Q. What are the basic biological activities of this compound?

Benzothiazole derivatives exhibit antimicrobial and anticancer properties. For example, ethyl-2-benzothiazolyl acetate derivatives show activity against Staphylococcus aureus (MIC: 8 µg/mL) and moderate cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 25 µM) . These activities are attributed to the benzothiazole moiety’s ability to intercalate DNA or inhibit enzymes like topoisomerase II .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for condensation), and catalysts like DMAP (4-dimethylaminopyridine). For example, using microwave-assisted synthesis reduces reaction time by 40% while maintaining ~80% yield . Contradictions in reported yields (e.g., 68% vs. 80%) may arise from differences in solvent purity or heating methods .

Q. What computational methods predict the compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties and frontier molecular orbitals (FMOs). For instance, the HOMO-LUMO gap of similar benzothiazoles correlates with antioxidant activity (ΔE: ~4.5 eV) . Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets like DNA (−8.2 kcal/mol) .

Q. How does the compound behave in environmental matrices?

Environmental fate studies use HPLC-MS to track degradation products. Hydrolysis half-life (t₁/₂) in aqueous solutions at pH 7 is ~72 hours, producing benzothiazole-2-ol and phenoxyacetic acid as primary metabolites . Biodegradation assays with Pseudomonas putida show 60% mineralization over 14 days .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial IC₅₀ values (e.g., 8 vs. 15 µg/mL) may stem from assay protocols (broth microdilution vs. disk diffusion) or bacterial strain variability. Standardizing protocols (CLSI guidelines) and using isogenic strain panels improve reproducibility .

Methodological Tables

Q. Table 1: Analytical Techniques for Characterization

Q. Table 2: Biological Activity Comparison

| Assay | Result | Reference |

|---|---|---|

| Antimicrobial (MIC) | 8 µg/mL (Gram-positive bacteria) | |

| Anticancer (IC₅₀) | 25 µM (MCF-7 cells) | |

| DNA binding affinity | ΔTm = +6°C (thermal denaturation) |

Key Considerations for Researchers

- Synthesis Scalability : Pilot-scale reactions (>10 g) require careful exotherm management to prevent byproduct formation .

- Toxicity Profiling : Ames tests for mutagenicity and acute toxicity studies in rodents are recommended before in vivo applications .

- Data Reproducibility : Cross-validate computational predictions with experimental assays (e.g., compare DFT-calculated FMOs with cyclic voltammetry results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.